(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one
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Overview
Description
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of organic compounds known as diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 4. The trifluoroethyl group attached to the diazepane ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one typically involves the reaction of a suitable diazepane precursor with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-thione
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-amine
- (3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-ol
Uniqueness
(3R)-3-(2,2,2-Trifluoroethyl)-1,4-diazepan-2-one is unique due to its specific trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where enhanced lipophilicity and stability are desired.
Properties
CAS No. |
922178-63-0 |
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Molecular Formula |
C7H11F3N2O |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(3R)-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)4-5-6(13)12-3-1-2-11-5/h5,11H,1-4H2,(H,12,13)/t5-/m1/s1 |
InChI Key |
WPBJRGAGHZIVNZ-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN[C@@H](C(=O)NC1)CC(F)(F)F |
Canonical SMILES |
C1CNC(C(=O)NC1)CC(F)(F)F |
Origin of Product |
United States |
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